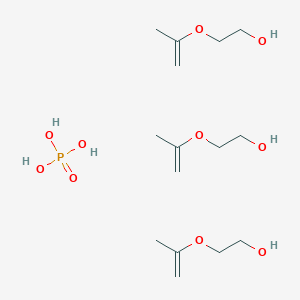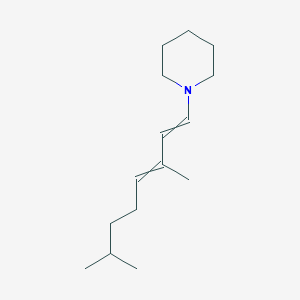
7-Thiophen-2-ylhepta-2,4,6-trienoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Thiophen-2-ylhepta-2,4,6-trienoyl chloride: is an organic compound that features a thiophene ring attached to a hepta-2,4,6-trienoyl chloride moiety. This compound is of interest due to its unique structure, which combines the properties of both the thiophene ring and the conjugated triene system. Thiophene derivatives are known for their applications in organic electronics, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Thiophen-2-ylhepta-2,4,6-trienoyl chloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Attachment of the Hepta-2,4,6-trienoyl Chloride Moiety: This step involves the reaction of the thiophene ring with hepta-2,4,6-trienoyl chloride under suitable conditions, such as the presence of a base like pyridine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Substitution: The thiophene ring in 7-Thiophen-2-ylhepta-2,4,6-trienoyl chloride can undergo electrophilic substitution reactions due to the electron-rich nature of the thiophene ring.
Nucleophilic Substitution: The chloride group in the hepta-2,4,6-trienoyl chloride moiety can be replaced by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid) under controlled conditions.
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Electrophilic Substitution: Products include halogenated thiophene derivatives.
Nucleophilic Substitution: Products include substituted hepta-2,4,6-trienoyl derivatives.
Scientific Research Applications
Chemistry:
Organic Electronics: 7-Thiophen-2-ylhepta-2,4,6-trienoyl chloride is used in the synthesis of organic semiconductors and conductive polymers for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine:
Pharmaceuticals: Thiophene derivatives are explored for their potential as therapeutic agents due to their biological activity, including anti-inflammatory and antimicrobial properties.
Industry:
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Thiophen-2-ylhepta-2,4,6-trienoyl chloride involves its interaction with molecular targets through its reactive functional groups. The thiophene ring can participate in π-π interactions with aromatic systems, while the hepta-2,4,6-trienoyl chloride moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological targets.
Comparison with Similar Compounds
7-Thiophen-2-ylhepta-2,4,6-trienal: This compound features an aldehyde group instead of the chloride group.
Ethyl 7-Thiophen-2-ylhepta-2,4,6-trienoate: This compound features an ester group instead of the chloride group.
Uniqueness: 7-Thiophen-2-ylhepta-2,4,6-trienoyl chloride is unique due to its combination of a thiophene ring and a conjugated triene system with a reactive chloride group. This structure imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
62826-53-3 |
|---|---|
Molecular Formula |
C11H9ClOS |
Molecular Weight |
224.71 g/mol |
IUPAC Name |
7-thiophen-2-ylhepta-2,4,6-trienoyl chloride |
InChI |
InChI=1S/C11H9ClOS/c12-11(13)8-4-2-1-3-6-10-7-5-9-14-10/h1-9H |
InChI Key |
TZAKFLJYBUOIIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C=CC=CC=CC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-Chloro-2-(methanesulfonyl)ethenyl]benzene](/img/structure/B14504233.png)
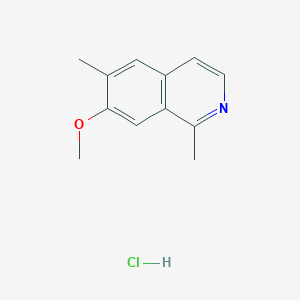
![5-Bromo-2-[(11-carboxyundecyl)oxy]benzoic acid](/img/structure/B14504259.png)
![2,4-Dichloro-6-[(4-nitrophenoxy)sulfonyl]phenyl hexanoate](/img/structure/B14504267.png)
![7-[2-(4-Nitrophenyl)ethenyl]benzo[c]acridine](/img/structure/B14504269.png)
![Bicyclo[4.2.1]nona-2,4-dien-9-ol](/img/structure/B14504292.png)
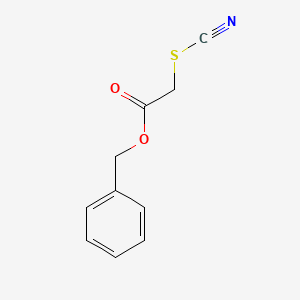
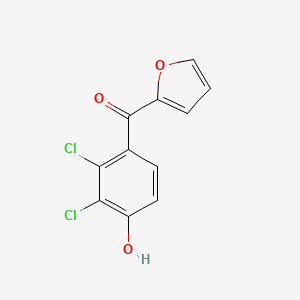
![2-{[(But-2-en-1-yl)oxy]carbonyl}butanoate](/img/structure/B14504304.png)
![[6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]acetic acid](/img/structure/B14504306.png)
![Bicyclo[4.2.1]nona-2,4-dien-9-ol](/img/structure/B14504313.png)
